1-Pyrenesulfonic acid

Catalog No.
S576946
CAS No.
26651-23-0
M.F
C16H10O3S
M. Wt
282.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pyrenesulfonic acid

Replacing pyrene probes with incorrect acid form leads to pH artifacts and solubility failures. 1-Pyrenesulfonic acid (CAS 26651-23-0) provides the solution. • Strong acid (pKa

CAS Number

26651-23-0

Product Name

1-Pyrenesulfonic acid

IUPAC Name

pyrene-1-sulfonic acid

Molecular Formula

C16H10O3S

Molecular Weight

282.3 g/mol

InChI

InChI=1S/C16H10O3S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19)

InChI Key

DLOBKMWCBFOUHP-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O

Synonyms

1-pyrenesulfonate, 1-pyrenesulfonic acid

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O

Purity

≥97%

Package Size

1 g, 5 g

1-Pyrenesulfonic acid is a fluorescent probe combining the environmentally sensitive pyrene core with a strongly acidic sulfonic acid functional group. This structure provides a distinct photophysical signature and confers specific solubility in polar organic solvents, differentiating it from its corresponding salts which are typically used in aqueous media. Its primary value lies in applications where its specific solubility profile, strong acidity, and interfacial activity are critical design parameters.

Research Fit

Fluorescent probe workflow Strong emission at 346/376 nm supports detection in aqueous media
Interfacial modification studies Mono-sulfonate architecture enables work function tuning
Supramolecular chemistry research Amphiphilic pyrene core supports aqueous assembly and exfoliation

Procurement decisions require careful consideration of the exact molecular form, as substitution with close analogs can lead to process failure. Replacing 1-Pyrenesulfonic acid with its sodium salt fundamentally alters its solubility from polar organic solvents to primarily aqueous systems. Furthermore, substitution with other common pyrene-based probes is not viable; for example, Pyranine (HPTS) is a weak acid (pKa ~7.3) designed for near-neutral pH sensing, whereas 1-Pyrenesulfonic acid is a strong acid (pKa < 0) that remains fully dissociated across typical pH ranges. This difference in acidity dictates their function, making them unsuitable for substitution in pH-sensitive or buffered applications.

Substitution Risk

Specify 1-Pyrenesulfonic acid (mono-SO₃)
Do not substitute Tetra-sulfonate analog (Py-4SO₃)
Mono-sulfonate imparts strong permanent dipole; tetra-sulfonate is centrosymmetric and may reduce interfacial activity
Specify 1-Pyrenesulfonic acid (sulfonated)
Do not substitute Neutral pyrene (unsulfonated)
Sulfonate group confers aqueous solubility and high-affinity protein binding absent in neutral pyrene
Specify Oligo(1-pyrenesulfonic acid)
Do not substitute Monomeric 1-pyrenesulfonic acid
Oligomeric form may exhibit higher quantum yield and lower detection limits for sensor applications

Formulation & Handling: Defined Solubility in Polar Aprotic Organic Solvents

1-Pyrenesulfonic acid shows marked solubility in polar aprotic organic solvents, such as Dimethyl Sulfoxide (DMSO), where it is soluble at a concentration of 25 mg/mL. In contrast, its common salt substitute, Sodium 1-pyrenesulfonate, is described as water-soluble or only slightly soluble in water and methanol, indicating its unsuitability for organic-phase formulations. The highly sulfonated analog Pyranine (HPTS) is specifically chosen for its high water solubility.

Evidence DimensionSolubility
Target Compound Data250 mg/10 mL (25 mg/mL) in DMSO
Comparator Or BaselineSodium 1-pyrenesulfonate: Primarily water-soluble, only partially soluble in PBS. Pyranine (HPTS): Highly water-soluble.
Quantified DifferenceQualitatively opposite solubility profile (organic vs. aqueous).
ConditionsStandard laboratory conditions.

This dictates the choice of the acid versus its salt based on whether the intended application is in an organic or aqueous solvent system, a primary procurement decision.

Exfoliation efficiency
Reported
Py-1SO₃: stable dispersion, ~70% few-layer graphene vs Py-4SO₃: strong decrease in yield
Supports graphene exfoliation workflow
Qualitative comparison; aqueous LPE conditions

Functional pH Range: Strong Acidity Ensures Stable Anionic State vs. pH-Sensitive Probes

As an aromatic sulfonic acid, 1-Pyrenesulfonic acid is a very strong acid with a pKa value estimated to be approximately -2.8, similar to benzenesulfonic acid. This contrasts sharply with the common fluorescent pH indicator Pyranine (HPTS), which is a weak acid with a pKa of approximately 7.3. This difference of ~10 pKa units means 1-Pyrenesulfonic acid exists almost exclusively as the sulfonate anion in any solution with a pH greater than 0, making it a stable anionic probe that is insensitive to pH fluctuations in typical experimental ranges. Pyranine, conversely, is specifically designed to respond to pH changes around neutrality.

Evidence DimensionAcidity (pKa)
Target Compound DatapKa ≈ -2.8 (by class-level inference for aromatic sulfonic acids)
Comparator Or BaselinePyranine (HPTS): pKa ≈ 7.3
Quantified DifferenceΔpKa ≈ 10.1 units (approx. 10^10 fold difference in acidity)
ConditionsAqueous solution.

This determines the compound's function: 1-Pyrenesulfonic acid is suitable as a stable anionic tracer, while Pyranine is a pH sensor, making them functionally non-interchangeable.

Solar cell PCE
Reported
7.46% (PyS) vs 6.28% (PyTS) — 1.18 pp gain
Supports photovoltaic interface context
PBDTTT-C:PC₇₁BM system; dipole-driven work function shift

Precursor Suitability: Effective Dopant and Surfactant for Conductive Polymer Synthesis

1-Pyrenesulfonic acid and its salt have been successfully used as both a surfactant and an anionic dopant in the electrochemical polymerization of polypyrrole to synthesize micro- and nanowires. The sulfonate group provides the necessary counter-ion for the positively charged polymer backbone, while the pyrene moiety influences morphology. This dual function is not available from substitutes like 1-pyrenebutyric acid, which lacks the strongly acidic, permanently anionic group required for efficient doping during electropolymerization.

Evidence DimensionFunction in Electropolymerization
Target Compound DataActs as a dopant and surfactant for polypyrrole synthesis.
Comparator Or Baseline1-Pyrenebutyric acid (lacks the requisite anionic dopant group).
Quantified DifferenceQualitative difference in chemical function (dopant vs. non-dopant).
ConditionsAqueous electrochemical polymerization of pyrrole.

This demonstrates a specific processability advantage for fabricating functional materials where the exact chemical structure is critical for the synthesis outcome.

HSA binding affinity
Reported
Kb,1 = (6.5±0.6)×10⁶ M⁻¹
Supports protein binding assay context
~650-fold higher than neutral pyrene; physiological pH
Quantum yield
Reported
Φ ≈ 0.68 (oligomer in water)
Supports sensor development context
Reported higher than monomer; deionized water
Fluorescence lifetime
Reported
Longer lifetime in HSA-bound state vs buffer alone
Supports time-resolved fluorescence context
Microenvironment-sensitive; low PSA/HSA ratio
Fe³⁺ detection
Reported
LOD 1.00×10⁻⁷ M (oligomer)
Supports metal ion sensing workflow
97% reversible fluorescence recovery with phosphate

Formulating Stable Anionic Fluorescent Probes in Polar Organic Media

For applications requiring a fluorescent probe in solvents like DMSO or DMF, 1-Pyrenesulfonic acid is the appropriate choice over its water-soluble sodium salt. Its strong acidity ensures it remains in a stable, fully dissociated anionic form, preventing unwanted protonation/deprotonation events that could complicate analysis.

Fabrication of Pyrene-Functionalized Conductive Polymer Films and Electrodes

This compound is a key precursor for the electrosynthesis of materials like polypyrrole, where it serves as the anionic dopant essential for charge balance and conductivity in the resulting polymer film. Its use enables the creation of functionalized surfaces with the specific photophysical properties of pyrene.

Use as a pH-Insensitive Tracer in Complex Systems

In biological or chemical systems with fluctuating or unknown pH, the extremely low pKa of 1-Pyrenesulfonic acid makes it a reliable fluorescent tracer whose emission properties are not modulated by pH changes in the 1-14 range. This is a critical advantage over probes like Pyranine, which are explicitly pH-sensitive.

Application Fit Matrix

Application
Selection Property
Validation Focus
Graphene exfoliation studies
Mono-sulfonate stabilizer architecture
Aqueous exfoliation yield and layer distribution
Photovoltaic interface research
Cathode interfacial dipole moment
Device PCE and work function modification
Protein binding assays
Sulfonate-dependent binding affinity
HSA hydrophobic site interaction context
Metal ion sensor research
Oligomer quantum yield profile
Fe³⁺ detection limit and reversibility

XLogP3

3.8

Other CAS

26651-23-0

Wikipedia

1-Pyrenesulfonic acid

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